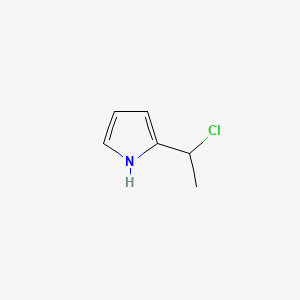

2-(1-Chloroethyl)-1H-pyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-chloroethyl)-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN/c1-5(7)6-3-2-4-8-6/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAQLFTWGFGENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693744 | |

| Record name | 2-(1-Chloroethyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289385-09-6 | |

| Record name | 1H-Pyrrole, 2-(1-chloroethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Chloroethyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(1-Chloroethyl)-1H-pyrrole

Abstract

2-(1-chloroethyl)-1H-pyrrole is a pivotal heterocyclic building block, valued for its role as a reactive intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The presence of a reactive chloroethyl group on the C2 position of the pyrrole ring provides a versatile handle for introducing varied functionalities through nucleophilic substitution. This guide offers an in-depth exploration of a robust and accessible synthetic pathway to this compound, beginning from commercially available precursors. We provide detailed, field-tested experimental protocols for its synthesis via a two-step sequence involving Friedel-Crafts acylation and subsequent reductive chlorination. Furthermore, this document establishes a comprehensive characterization framework, detailing the expected spectroscopic signatures from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Insights into the compound's stability, reactivity, and essential safety protocols are also discussed to equip researchers, scientists, and drug development professionals with the critical knowledge required for its effective and safe utilization.

Introduction: Strategic Importance in Synthesis

Pyrrole scaffolds are ubiquitous in biologically active compounds, including notable drugs like Tolmetin, Zomepirac, and Ketorolac, which are non-steroidal anti-inflammatory agents (NSAIDs).[1] The functionalization of the pyrrole ring is a cornerstone of medicinal chemistry. This compound emerges as a strategically important intermediate. Its primary value lies in the electrophilic nature of the α-chlorinated ethyl side chain, which readily undergoes nucleophilic displacement. This allows for the facile introduction of amine, ether, thioether, and other functionalities, paving the way for the construction of diverse molecular libraries for drug discovery and development programs. This guide provides a practical and scientifically grounded pathway for its synthesis and validation.

Recommended Synthetic Pathway

The direct chloroethylation of pyrrole is often challenging due to issues with polysubstitution and the inherent instability of the pyrrole ring under harsh acidic conditions. A more reliable and controllable approach is a two-step synthesis commencing with the Friedel-Crafts acylation of pyrrole to form 2-acetylpyrrole, followed by the conversion of the acetyl group to the desired 1-chloroethyl moiety.

This sequence is advantageous as it leverages well-established and high-yielding reactions. The initial acylation provides a stable ketone intermediate that can be purified before proceeding to the more sensitive reduction and chlorination steps, ensuring a higher quality final product.

Caption: Proposed two-step synthetic route to this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Acetyl-1H-pyrrole (Friedel-Crafts Acylation)

The Friedel-Crafts acylation of pyrrole is a classic method for introducing an acetyl group, primarily at the C2 position. The use of a Lewis acid catalyst like aluminum chloride (AlCl₃) is standard, though reaction conditions must be carefully controlled to prevent polymerization of the acid-sensitive pyrrole ring.[2]

Materials:

-

1H-Pyrrole (freshly distilled)

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

-

Acyl Chloride Addition: Slowly add acetyl chloride (1.0 equivalent) to the AlCl₃ suspension via the dropping funnel while maintaining the temperature at 0 °C.

-

Pyrrole Addition: Dissolve freshly distilled 1H-pyrrole (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrrole is consumed.

-

Quenching: Carefully and slowly quench the reaction by pouring the mixture over crushed ice. Caution: This is an exothermic process.

-

Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 2-acetylpyrrole can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[3]

Protocol 2: Synthesis of this compound

This protocol proceeds in two stages: the reduction of the ketone to an intermediate alcohol, followed by its conversion to the target alkyl chloride.

Sub-protocol 2a: Reduction to 2-(1-Hydroxyethyl)-1H-pyrrole

Materials:

-

2-Acetyl-1H-pyrrole

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate

Procedure:

-

Dissolution: Dissolve 2-acetyl-1H-pyrrole (1.0 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Reductant Addition: Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Caution: Hydrogen gas is evolved.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting ketone.

-

Quenching and Workup: Carefully add deionized water to quench the excess NaBH₄. Remove the methanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate.

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 2-(1-hydroxyethyl)-1H-pyrrole, which can often be used in the next step without further purification.

Sub-protocol 2b: Chlorination to this compound

Materials:

-

2-(1-Hydroxyethyl)-1H-pyrrole

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether or DCM

-

Pyridine (optional, as an acid scavenger)

Procedure:

-

Reactor Setup: In a dry, inert-atmosphere flask, dissolve the crude 2-(1-hydroxyethyl)-1H-pyrrole (1.0 equivalent) in anhydrous diethyl ether or DCM. Cool to 0 °C.

-

Chlorinating Agent Addition: Add thionyl chloride (1.2 equivalents) dropwise to the solution. If desired, a small amount of pyridine (0.1 equivalents) can be added to neutralize the HCl generated. Caution: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.

-

Workup: Pour the reaction mixture onto ice water. Separate the organic layer and wash it carefully with cold, dilute NaHCO₃ solution and then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature. The final product, this compound, is often an oil and may be purified by column chromatography on silica gel, taking care to avoid prolonged exposure to the stationary phase due to its potential instability.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈ClN | [4] |

| Molecular Weight | 129.59 g/mol | [4][5] |

| Exact Mass | 129.034527 Da | [4] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | ~84 °C / 20 mmHg | [6][7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a deuterated solvent such as CDCl₃.

-

¹H NMR: The proton spectrum provides key information on the electronic environment and connectivity of protons. The pyrrole ring protons typically appear in the aromatic region, while the side chain protons are in the aliphatic region.

-

N-H Proton: A broad singlet typically observed between 8.0-9.0 ppm.

-

Pyrrole Ring Protons: Three distinct signals are expected in the range of 6.0-7.0 ppm, appearing as multiplets or doublets of doublets due to coupling.[8]

-

Methine Proton (-CH(Cl)-): A quartet is expected due to coupling with the adjacent methyl protons, typically in the range of 4.5-5.5 ppm. The downfield shift is due to the deshielding effect of the adjacent chlorine atom.

-

Methyl Protons (-CH₃): A doublet is expected due to coupling with the methine proton, typically in the range of 1.7-2.0 ppm.

-

-

¹³C NMR: The carbon spectrum confirms the number of unique carbon atoms and their hybridization.

-

Pyrrole Ring Carbons: Signals are expected between 105-135 ppm. The carbon atom attached to the chloroethyl group (C2) will be the most downfield of the ring carbons.

-

Methine Carbon (-CH(Cl)-): Expected in the range of 50-65 ppm.

-

Methyl Carbon (-CH₃): Expected in the range of 20-25 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The key diagnostic feature for a compound containing one chlorine atom is the presence of two molecular ion peaks:

-

An M⁺ peak corresponding to the molecule containing the ³⁵Cl isotope.

-

An M+2 peak corresponding to the molecule containing the ³⁷Cl isotope.

-

-

Isotopic Abundance Ratio: The relative intensity of the M⁺ to M+2 peaks should be approximately 3:1 , which is characteristic of the natural abundance of chlorine isotopes.[9][10] This provides definitive evidence for the presence of a single chlorine atom.

-

Fragmentation: The pyrrole nucleus is relatively stable, but fragmentation may occur at the C-C bond of the side chain, leading to the loss of the chloroethyl group or fragments thereof.[11][12]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

Table 2: Key Spectroscopic Data Summary

| Technique | Feature | Expected Range / Observation |

| ¹H NMR | Pyrrole N-H | 8.0 - 9.0 ppm (broad s) |

| Pyrrole C-H | 6.0 - 7.0 ppm (m) | |

| -CH(Cl)- | 4.5 - 5.5 ppm (q) | |

| -CH₃ | 1.7 - 2.0 ppm (d) | |

| ¹³C NMR | Pyrrole C | 105 - 135 ppm |

| -CH(Cl)- | 50 - 65 ppm | |

| -CH₃ | 20 - 25 ppm | |

| Mass Spec. | Molecular Ion | M⁺ and M+2 peaks (approx. 3:1 ratio) |

| IR Spec. | N-H Stretch | 3300 - 3500 cm⁻¹ (sharp or broad)[13][14] |

| Aromatic C-H Stretch | ~3100 cm⁻¹ | |

| Aliphatic C-H Stretch | 2850 - 3000 cm⁻¹ | |

| C=C Stretch (Ring) | 1500 - 1600 cm⁻¹[15] | |

| C-Cl Stretch | 600 - 800 cm⁻¹ |

graph "Characterization_Workflow" { layout=neato; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];Product [label="Synthesized Product\n(Crude Oil)", pos="0,3!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Column Chromatography", pos="0,1.5!"]; PureProduct [label="Pure this compound", pos="0,0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)", pos="-2.5,-1.5!"]; MS [label="Mass Spectrometry", pos="0,-1.5!"]; IR [label="IR Spectroscopy", pos="2.5,-1.5!"]; Product -> Purification; Purification -> PureProduct; PureProduct -> NMR; PureProduct -> MS; PureProduct -> IR;

}

Caption: Workflow for the purification and characterization of the final product.

Reactivity, Stability, and Safe Handling

Chemical Reactivity

The primary site of reactivity is the electrophilic carbon bearing the chlorine atom. This site is susceptible to Sₙ1 and Sₙ2 type reactions with a wide range of nucleophiles. This reactivity makes it an excellent precursor for synthesizing libraries of 2-substituted pyrroles for screening in drug discovery programs.

Stability and Storage

Halogenated pyrroles can exhibit limited stability.[16] this compound may be sensitive to light, air, and elevated temperatures. Over time, it may degrade or polymerize, particularly if acidic impurities are present.

Recommended Storage:

-

Temperature: Store in a refrigerator or freezer (-20 °C to 4 °C).

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).

-

Container: Use a tightly sealed amber glass vial to protect from light and moisture.

Safety and Handling

As with all chlorinated organic compounds and heterocyclic amines, appropriate safety precautions are mandatory.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[17][18][19]

-

Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[20][21]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and water (especially with reagents like thionyl chloride).[19][20]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of this compound. By following a two-step pathway involving Friedel-Crafts acylation and subsequent reductive chlorination, researchers can access this valuable intermediate with a high degree of control and purity. The comprehensive characterization data provided, including NMR, MS, and IR spectroscopic benchmarks, serves as a definitive reference for structural validation. Adherence to the described protocols and safety guidelines will enable scientists in drug development and organic synthesis to confidently produce and utilize this versatile building block for the advancement of their research objectives.

References

-

Beutner, G. L., et al. (2017). Preparation of the HIV Attachment Inhibitor BMS-663068. Part 3. Mechanistic Studies Enable a Scale-Independent Friedel−Crafts Acylation. Organic Process Research & Development. Available at: [Link]

-

Cordell, G. A. (1975). 2-Halopyrroles. II. Mass Spectroscopic Studies. Spectroscopy Letters, 8(12), 983-991. Available at: [Link]

-

ResearchGate. (n.d.). FTIR of Pyrrole (PYR) and of polypyrrole (PPYR). [Image]. Available at: [Link]

-

Anderson, H. J., & Loader, C. E. (1985). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. Canadian Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra of pure pyrrole before polymerization... [Image]. Available at: [Link]

-

Eisner, U., & Gore, P. H. (1958). Pyrrole Studies. I. The Infrared Spectra of 2-Monosubstituted Pyrroles. Journal of the Chemical Society. Available at: [Link]

-

PubChem. (n.d.). 1-(2-Chloroethyl)pyrrole. National Center for Biotechnology Information. Available at: [Link]

-

Lord, R. C., & Miller, F. A. (1942). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. Journal of Chemical Physics. Available at: [Link]

-

Nativi, C., et al. (2023). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. Organic Letters. Available at: [Link]

-

The Clorox Company. (n.d.). Safety Data Sheet. Available at: [Link]

-

Jackson, A. H., et al. (1965). Pyrroles and related compounds-VIII. Mass spectrometry in structural and stereochemical problems-LXXVI the mass spectra of porphyrins. Tetrahedron. Available at: [Link]

-

LookChem. (n.d.). Cas 77200-24-9, 1-(2-CHLOROETHYL)PYRROLE. Available at: [Link]

-

Acta Crystallographica Section E. (2009). 2-Acetylpyrrole. ResearchGate. Available at: [Link]

-

Chen, J., et al. (2020). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science. Available at: [Link]

-

Caine, D., & Venkataramu, S. D. (2007). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Molecules. Available at: [Link]

-

Hart, G., et al. (1973). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]

-

Meshram, H. M., et al. (2005). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry. Available at: [Link]

-

Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. Available at: [Link]

-

ChemBK. (n.d.). 1-(2-chloroethyl)-1H-pyrrole. Available at: [Link]

-

SpectraBase. (n.d.). 1H-Pyrrole-2-carboxylic acid, 4-(2-chloroethyl)-5-[[3,4-dimethyl-5-[(phenylmethoxy)carbonyl]-1H-pyrrol-2-yl]methyl]-3-methyl-, phenylmethyl ester. Available at: [Link]

-

MDPI. (2025). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank. Available at: [Link]

-

Thomson, C. G., et al. (2013). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. ACS Omega. Available at: [Link]

-

TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry? Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

-

Ramkumar, N., & Manoharan, M. (2013). Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach. International Journal of Molecular Sciences. Available at: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-アセチルピロール ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. guidechem.com [guidechem.com]

- 5. 1-(2-Chloroethyl)pyrrole | C6H8ClN | CID 12674170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Cas 77200-24-9,1-(2-CHLOROETHYL)PYRROLE | lookchem [lookchem.com]

- 8. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]

- 9. tutorchase.com [tutorchase.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. tandfonline.com [tandfonline.com]

- 12. "Pyrroles and related compounds-VIII. Mass spectrometry in structural a" by A. H. Jackson, G. W. Kenner et al. [repository.lsu.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. fishersci.com [fishersci.com]

- 18. thecloroxcompany.com [thecloroxcompany.com]

- 19. fishersci.com [fishersci.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

Chemical properties and reactivity of 2-(1-chloroethyl)-1H-pyrrole

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-(1-Chloroethyl)-1H-pyrrole

Prepared by: Gemini, Senior Application Scientist

Foreword: The pyrrole nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its presence in a vast array of biologically active molecules.[1][2] This guide focuses on a specific, functionalized derivative: this compound. It is important to note that while its isomer, 1-(2-chloroethyl)pyrrole, is well-documented, specific experimental data for the 2-substituted isomer is sparse in publicly accessible literature. Therefore, this document synthesizes established principles of pyrrole chemistry and the reactivity of secondary alkyl halides to provide a robust, predictive guide for researchers. The insights herein are grounded in fundamental chemical theory to empower scientists in their experimental design and application of this versatile chemical building block.

Core Molecular Profile and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyrrole ring substituted at the C2 position with a 1-chloroethyl group. This substitution pattern dictates its reactivity, creating a molecule with two primary sites for chemical transformation: the electron-rich aromatic ring and the electrophilic carbon of the side chain.

Table 1: Physicochemical Properties of this compound

| Property | Value / Predicted Value | Source / Justification |

| Molecular Formula | C₆H₈ClN | [3] |

| Molecular Weight | 129.59 g/mol | [3] |

| CAS Number | 1289385-09-6 | [3] |

| Appearance | Predicted: Colorless to light yellow liquid | By analogy to its isomer and other substituted pyrroles which are often liquids that darken on exposure to air and light.[1][4][5] |

| Boiling Point | Predicted: Higher than 1-(2-chloroethyl)pyrrole (84 °C / 20 mmHg) due to potential for N-H hydrogen bonding. | Based on data for the isomer[4][6] and general principles of intermolecular forces. |

| Solubility | Predicted: Soluble in common organic solvents (e.g., ethanol, chloroform, DCM, THF). | Based on its organic structure and data for related compounds.[5] |

| Stability | Predicted: Unstable in air and light; sensitive to acid. Prone to slow polymerization. | Pyrrole and its derivatives are known to be unstable and darken upon storage.[1][5] Acidic conditions can induce rapid polymerization. |

Predicted Spectroscopic Signature

-

¹H NMR: The spectrum would be characterized by distinct signals for the pyrrole ring protons (typically in the δ 6.0-7.0 ppm range), a quartet for the methine proton (-CH(Cl)-) coupled to the methyl group, a doublet for the methyl group (-CH₃), and a broad singlet for the N-H proton.

-

¹³C NMR: The spectrum would show four distinct signals for the aromatic carbons of the pyrrole ring and two signals for the chloroethyl side chain. The carbon bearing the chlorine atom would be shifted downfield.

-

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak (M⁺) at m/z 129 and a characteristic M+2 peak at m/z 131 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

Synthesis and Handling

Proposed Synthetic Pathway

A reliable synthesis of this compound can be envisioned via a three-step sequence starting from commercially available 2-acetylpyrrole, leveraging well-established transformations.

Step-by-Step Protocol:

-

Reduction of 2-Acetylpyrrole to 2-(1-Hydroxyethyl)-1H-pyrrole:

-

Dissolve 2-acetylpyrrole (1.0 eq) in a suitable solvent like methanol or ethanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) (1.1 eq), portion-wise while stirring. The choice of a mild reducing agent is critical to avoid reduction of the pyrrole ring itself.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water, followed by acidification with dilute HCl to neutralize excess borohydride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

-

-

Chlorination of 2-(1-Hydroxyethyl)-1H-pyrrole:

-

Dissolve the crude alcohol (1.0 eq) in an anhydrous, non-protic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise. This reagent is highly effective for converting secondary alcohols to chlorides. The reaction should be performed in a fume hood due to the release of HCl and SO₂ gases.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it over ice water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the target compound, this compound. Purification is typically achieved by column chromatography.

-

Caption: Proposed two-stage synthesis from 2-acetylpyrrole.

Safe Handling and Storage

-

Handling: Based on data for its isomer and related halo-organic compounds, this compound should be treated as an irritant to the skin, eyes, and respiratory system.[5][7] All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Pyrroles are susceptible to degradation by air, light, and acid.[1][5][8] For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark place, preferably refrigerated.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the chloroethyl side chain, which serves as a potent electrophilic site for nucleophilic substitution. The adjacent electron-rich pyrrole ring plays a crucial role in modulating this reactivity.

Nucleophilic Substitution Reactions

The primary reaction pathway for this molecule is nucleophilic substitution at the carbon atom bonded to chlorine. This can proceed via either an Sₙ2 or Sₙ1 mechanism, and the operative pathway will depend on the nucleophile, solvent, and temperature.

-

Sₙ2 Mechanism: A strong, unhindered nucleophile will favor a direct, bimolecular attack on the electrophilic carbon, displacing the chloride ion in a single concerted step. This pathway is common for reactions with primary amines, alkoxides, and cyanide.[9]

-

Sₙ1 Mechanism: The pyrrole ring is capable of stabilizing an adjacent carbocation through resonance. This stabilization of the potential 2-(1-pyrrolyl)ethyl cation intermediate makes an Sₙ1 pathway highly plausible, especially with weaker nucleophiles or in polar, protic solvents. The delocalization of the positive charge into the aromatic ring significantly lowers the activation energy for chloride departure.

Caption: Resonance stabilization of the Sₙ1 intermediate.

Common Transformations

This versatile electrophile can react with a wide range of nucleophiles to generate a library of 2-substituted pyrrole derivatives.

Table 2: Potential Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Product Class | Potential Application |

| Amines (R-NH₂) | Methylamine, Aniline | 2-(1-Aminoethyl)pyrroles | Pharmaceutical scaffolds, ligand synthesis |

| Alkoxides (R-O⁻) | Sodium Methoxide | 2-(1-Alkoxyethyl)pyrroles | Ether-linked heterocycles |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 2-(1-Cyanoethyl)pyrroles | Precursors to carboxylic acids and amines |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 2-(1-Azidoethyl)pyrroles | Intermediates for click chemistry, synthesis of amines via reduction |

| Thiols (R-S⁻) | Sodium Thiophenolate | 2-(1-Thioether)pyrroles | Sulfur-containing bioactive molecules |

Competing Elimination Reactions

In the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide), an E2 elimination reaction can compete with substitution to yield 2-vinyl-1H-pyrrole. This product is a valuable monomer for polymerization and a useful intermediate for other transformations like Heck coupling or hydroboration-oxidation.

Caption: Competing substitution and elimination pathways.

Potential Applications in Research and Development

The utility of this compound lies in its function as a reactive intermediate. The chloroethyl group is an ideal "handle" for covalently linking the pyrrole scaffold to other molecules of interest.

-

Pharmaceutical Development: The pyrrole ring is a privileged structure found in numerous drugs, including the blockbuster atorvastatin and the NSAID ketorolac.[2] This compound allows for the straightforward introduction of a pyrrole moiety into lead compounds, enabling the exploration of new chemical space. It can be used to synthesize libraries of compounds for screening against various biological targets.[4]

-

Materials Science: The potential to generate 2-vinyl-1H-pyrrole via elimination opens avenues in polymer chemistry. This monomer could be used to create functionalized polymers with unique electronic or conductive properties, leveraging the inherent characteristics of the pyrrole ring.[4]

-

Agrochemicals: Similar to its applications in pharmaceuticals, this compound can serve as a building block for novel pesticides and herbicides, where the pyrrole core can impart specific biological activity.[6]

Conclusion

This compound, while not extensively characterized in the literature, represents a molecule of significant synthetic potential. Its reactivity is predictably centered on the electrophilic chloroethyl side chain, which is activated by the adjacent aromatic ring. By understanding the fundamental principles of nucleophilic substitution and elimination, and by employing established protocols for the handling and synthesis of pyrrole derivatives, researchers can confidently utilize this compound as a versatile building block to advance projects in drug discovery, materials science, and organic synthesis. This guide provides the foundational knowledge and predictive insights necessary to harness its full potential.

References

-

ChemBK. 1-(2-chloroethyl)-1H-pyrrole. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12674170, 1-(2-Chloroethyl)pyrrole. Available from: [Link].

-

LookChem. Cas 77200-24-9, 1-(2-CHLOROETHYL)PYRROLE. Available from: [Link]

-

Yeo, C. K., et al. (2020). Recent Advancements in Pyrrole Synthesis. Molecules, 25(10), 2419. Available from: [Link]

-

SpectraBase. 1H-Pyrrole-2-carboxylic acid, 4-(2-chloroethyl)-5-[[3,4-dimethyl-5-[(phenylmethoxy)carbonyl]-1H-pyrrol-2-yl]methyl]-3-methyl-, phenylmethyl ester. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Available from: [Link]

-

Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available from: [Link]

-

DC Fine Chemicals. Safety Data Sheet - Pyrrole. Available from: [Link]

-

Pharmaffiliates. 1-(2-Chloroethyl)pyrrole. Available from: [Link]

-

MDPI. Atom Economical Multi-Substituted Pyrrole Synthesis from Aziridine. Available from: [Link]

-

Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available from: [Link]

-

YouTube. Pyrrole: Addition Reactions. Available from: [Link]

-

MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Available from: [Link]

-

Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Available from: [Link]

-

Longdom Publishing. Exploring the Role of Nucleophiles in Chemical Reactions. Available from: [Link]

-

National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]

Sources

- 1. journal.uctm.edu [journal.uctm.edu]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 3. guidechem.com [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. lookchem.com [lookchem.com]

- 7. 1-(2-Chloroethyl)pyrrole | C6H8ClN | CID 12674170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Elucidation of 2-(1-chloroethyl)-1H-pyrrole: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the heterocyclic compound 2-(1-chloroethyl)-1H-pyrrole. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to construct a detailed and predictive characterization. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a robust framework for the identification and structural elucidation of this and similar substituted pyrroles. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral features.

Introduction: The Significance of Substituted Pyrroles

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional polymers. The precise characterization of substituted pyrroles is paramount for understanding their structure-activity relationships, ensuring purity, and advancing their applications. This compound, a derivative with a reactive chloroethyl group, presents a valuable synthon for further chemical modifications. Accurate spectroscopic interpretation is the bedrock of its reliable use in research and development.

This guide will provide a detailed, predictive analysis of its key spectroscopic signatures. The methodologies and interpretations presented herein are designed to be self-validating, grounded in established chemical principles and supported by data from closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

Experimental Protocol: NMR Data Acquisition

A robust NMR analysis begins with meticulous sample preparation and data acquisition.

Protocol for NMR Sample Preparation and Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. The choice of CDCl₃ is common for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Logical Workflow for NMR Analysis:

Caption: Workflow for NMR-based structural elucidation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the N-H proton, the three pyrrole ring protons, and the protons of the 1-chloroethyl side chain. The 1-chloroethyl group is electron-withdrawing, which will deshield the adjacent pyrrole ring protons, causing them to shift downfield compared to unsubstituted pyrrole.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H | ~8.1 - 8.5 | broad singlet | - | 1H |

| H-5 | ~6.8 - 7.0 | triplet | ~2.5 | 1H |

| H-4 | ~6.2 - 6.4 | triplet | ~2.5 | 1H |

| H-3 | ~6.1 - 6.3 | triplet | ~2.5 | 1H |

| -CH(Cl)CH₃ | ~4.8 - 5.2 | quartet | ~6.8 | 1H |

| -CH(Cl)CH₃ | ~1.8 - 2.0 | doublet | ~6.8 | 3H |

Interpretation:

-

N-H Proton: The N-H proton of the pyrrole ring is typically observed as a broad singlet in the downfield region due to nitrogen's electronegativity and potential hydrogen bonding.

-

Pyrrole Ring Protons (H-3, H-4, H-5): In unsubstituted pyrrole, the α-protons (H-2/H-5) appear around 6.7 ppm and the β-protons (H-3/H-4) at about 6.1 ppm.[2] The introduction of the electron-withdrawing 1-chloroethyl group at the C2 position will deshield all ring protons. H-5, being the other α-proton, is expected to be the most downfield of the ring protons. H-3 and H-4 will also be shifted downfield, but to a lesser extent. The protons will appear as triplets due to coupling with their two neighbors.

-

1-Chloroethyl Protons: The methine proton (-CH(Cl)) is directly attached to the electronegative chlorine atom and the pyrrole ring, causing a significant downfield shift into the 4.8-5.2 ppm range. It will appear as a quartet due to coupling with the three protons of the adjacent methyl group. The methyl protons (-CH₃) will appear as a doublet around 1.8-2.0 ppm due to coupling with the single methine proton.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The substituent effects on carbon chemical shifts are also significant.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~135 - 140 |

| C-5 | ~118 - 122 |

| C-4 | ~110 - 114 |

| C-3 | ~108 - 112 |

| -CH(Cl)CH₃ | ~55 - 60 |

| -CH(Cl)CH₃ | ~22 - 26 |

Interpretation:

-

Pyrrole Ring Carbons: In unsubstituted pyrrole, the α-carbons (C2/C5) resonate at approximately 118 ppm and the β-carbons (C3/C4) at 108 ppm. The C2 carbon, bearing the substituent, will be significantly shifted downfield. Data for 2-acetylpyrrole shows the substituted carbon (C2) at around 132 ppm, indicating a strong deshielding effect from an electron-withdrawing group.[3][4] A similar downfield shift is predicted for the C2 carbon in the title compound. The other ring carbons (C3, C4, C5) will also experience a downfield shift relative to unsubstituted pyrrole.

-

1-Chloroethyl Carbons: The methine carbon (-CH(Cl)) is directly attached to chlorine, leading to a chemical shift in the range of 55-60 ppm. The terminal methyl carbon (-CH₃) is expected in the aliphatic region, around 22-26 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: The spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 | N-H (pyrrole) | Stretching |

| ~3100 | C-H (aromatic, pyrrole) | Stretching |

| ~2980-2850 | C-H (aliphatic) | Stretching |

| ~1550 | C=C (pyrrole) | Ring Stretching |

| ~1470 | C-N (pyrrole) | Ring Stretching |

| ~1380 | C-H (aliphatic) | Bending |

| ~700-800 | C-Cl | Stretching |

Interpretation:

-

N-H Stretch: A characteristic broad absorption band around 3400 cm⁻¹ is indicative of the N-H stretching vibration of the pyrrole ring.[5]

-

C-H Stretches: Aromatic C-H stretching from the pyrrole ring is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the chloroethyl group will appear just below 3000 cm⁻¹.

-

Pyrrole Ring Vibrations: The stretching vibrations of the C=C and C-N bonds within the pyrrole ring typically give rise to a series of absorptions in the 1600-1400 cm⁻¹ region.

-

C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 700 and 800 cm⁻¹. This can sometimes be a weak absorption.[6]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can be used to confirm the structure.

Experimental Protocol for Mass Spectrometry:

-

Ionization Method: Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules and would be suitable for this compound. It is a "hard" ionization technique that induces significant fragmentation, providing a detailed fingerprint of the molecule.

-

Analysis: The sample is introduced into the mass spectrometer (often via Gas Chromatography, GC-MS), where it is ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum:

-

Molecular Ion Peak (M⁺): The molecular formula is C₆H₈ClN. The nominal molecular weight is 129 g/mol . Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M⁺ peak at m/z 129 and an M+2 peak at m/z 131, with a relative intensity ratio of approximately 3:1.[3] The presence of this isotopic pattern is a strong indicator of a single chlorine atom in the molecule.

-

Major Fragmentation Pathways: The fragmentation of 2-substituted pyrroles is influenced by the nature of the side chain.[7][8] For this compound, the following fragmentation pathways are plausible:

-

Loss of a Chlorine Radical (M - 35/37): Cleavage of the C-Cl bond would result in a fragment at m/z 94. This is often a favorable fragmentation pathway for alkyl halides.

-

Loss of a Methyl Radical (M - 15): α-cleavage with the loss of the methyl group from the side chain would lead to a fragment at m/z 114/116.

-

Loss of HCl (M - 36): Elimination of hydrogen chloride could lead to the formation of a 2-vinylpyrrole radical cation at m/z 93.

-

Base Peak: The base peak is likely to be the most stable carbocation formed. In this case, the fragment resulting from the loss of the chlorine radical (m/z 94) or the subsequent rearrangement to a stable pyrrolylmethyl cation could be the base peak.

-

Predicted Fragmentation Pathway:

Caption: Plausible EI fragmentation pathways for this compound.

Conclusion

This technical guide has presented a detailed, predictive spectroscopic analysis of this compound. By integrating foundational principles with comparative data from analogous structures, we have constructed a comprehensive set of expected NMR, IR, and MS data. The predicted chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns provide a robust framework for the identification and structural confirmation of this compound. This guide serves as a valuable resource for researchers, enabling them to confidently interpret their experimental data and advance their work in the synthesis and application of novel pyrrole derivatives.

References

-

PubChem. (n.d.). 2-Acetylpyrrole. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link][3]

-

Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2693–2702. Available at: [Link][7]

-

JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Journal of Visualized Experiments. Retrieved January 15, 2026, from [Link][3]

-

Pearson Education. (2008). IAL Chemistry - Data Booklet. Pearson Qualifications. Available at: [Link][6]

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved January 15, 2026, from [Link][5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Acetylpyrrole | C6H7NO | CID 14079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Acetyl pyrrole(1072-83-9) 13C NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-Acetyl-1-ethylpyrrole(39741-41-8) 13C NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. ucl.ac.uk [ucl.ac.uk]

An In-depth Technical Guide to 2-(1-Chloroethyl)-1H-pyrrole (CAS Number 1289385-09-6) and its Chemical Class for Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential applications, and associated hazards of 2-(1-Chloroethyl)-1H-pyrrole (CAS Number: 1289385-09-6). Given the limited publicly available data on the specific biological activity of this compound, this guide extends its scope to the broader class of chloroalkyl-pyrrole derivatives, offering insights into their reactivity and significance as intermediates in medicinal chemistry.

Introduction: The Pyrrole Scaffold and the Significance of Halogenated Derivatives

The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design, appearing in blockbuster drugs such as atorvastatin and sunitinib.[2] The introduction of a chloroalkyl substituent onto the pyrrole ring, as seen in this compound, creates a reactive intermediate with significant potential for the synthesis of more complex molecules.[3] The chlorine atom acts as a leaving group, facilitating nucleophilic substitution reactions to build diverse molecular architectures.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a compound is crucial for its handling, storage, and application in synthetic chemistry. The available data for this compound is summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1289385-09-6 | [4] |

| Molecular Formula | C6H8ClN | [4] |

| Molecular Weight | 129.59 g/mol | [3][5] |

| Appearance | Colorless to light yellow to light orange clear liquid | [3] |

| Boiling Point | 84 °C / 20 mmHg | [3][6] |

| Density | 1.13 g/cm³ | [3][6] |

| Refractive Index | n20D 1.52 | [3] |

| pKa | -3.55 ± 0.70 (Predicted) | [6] |

Synthesis and Reactivity of Chloroalkyl-Pyrroles

While specific synthetic protocols for this compound are not extensively detailed in publicly accessible literature, general methods for the synthesis of chloroalkyl-pyrroles can be inferred from established organic chemistry principles.

General Synthetic Strategies

The synthesis of chloroalkyl-pyrroles can be approached through several routes, often involving the modification of a pre-existing pyrrole ring.

Experimental Protocol: General Chlorination of an Alkyl-Pyrrole Precursor

-

Starting Material: A solution of the corresponding 2-ethyl-1H-pyrrole is prepared in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or carbon tetrachloride.

-

Chlorinating Agent: A chlorinating agent, such as N-chlorosuccinimide (NCS), is added portion-wise to the solution at a controlled temperature, often at 0 °C to manage the exothermicity of the reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is typically washed with an aqueous solution of a mild reducing agent (e.g., sodium thiosulfate) to quench any remaining chlorinating agent, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Reactivity and Utility in Medicinal Chemistry

The primary utility of this compound in drug discovery lies in its reactivity as an electrophile. The chloroethyl group is susceptible to nucleophilic attack, allowing for the introduction of a wide variety of functional groups.

This reactivity makes it a valuable building block for creating libraries of compounds for biological screening. For instance, reaction with various amines, thiols, or alcohols can lead to the corresponding amino, thioether, or ether derivatives, each with potentially unique pharmacological properties.

Potential Biological Activity and Therapeutic Applications

There is a lack of specific data on the biological activity of this compound itself. However, the broader class of pyrrole derivatives exhibits a vast range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1] The introduction of different substituents via the chloroethyl handle allows for the exploration of structure-activity relationships (SAR) to develop potent and selective therapeutic agents.

Hazards and Safety Precautions

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions.

Identified Hazards

Based on data for the isomeric compound 1-(2-chloroethyl)pyrrole, the following hazards are likely applicable:

-

Skin Irritation: Causes skin irritation.[5]

-

Eye Irritation: Causes serious eye irritation.[5]

-

Respiratory Irritation: May be irritating to the respiratory system.[6]

Recommended Safety Measures

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear suitable protective clothing, including a lab coat.

-

Use chemical-resistant gloves (e.g., nitrile).

-

Wear safety glasses with side shields or chemical goggles.

-

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. While specific biological data for this compound is scarce, its reactivity as an electrophile makes it a useful building block for the synthesis of diverse pyrrole derivatives for drug discovery programs. The pyrrole scaffold continues to be a cornerstone in the development of new therapeutics, and halogenated derivatives like this compound are key tools for medicinal chemists. Researchers and drug development professionals should handle this compound with appropriate safety precautions, recognizing its potential as a skin and eye irritant. Further research into the biological activities of derivatives synthesized from this compound is warranted.

References

-

ChemBK. 1-(2-chloroethyl)-1H-pyrrole. Available from: [Link]

-

PubChem. 1-(2-Chloroethyl)pyrrole. National Center for Biotechnology Information. PubChem Compound Database; CID=12674170. Available from: [Link]

- Nenajdenko, V.G., et al. (2024). Regioselective Synthesis of Highly Functionalized 2H-Pyrroles via Dearomative Chlorination of 1H-Pyrroles. The Journal of Organic Chemistry.

-

Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available from: [Link]

- Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

-

Request PDF. Synthesis of Chlorinated 2-(Aminomethyl)- and 2-(Alkoxymethyl)pyrroles. Available from: [Link]

- Thompson, A., et al. (2015). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances.

-

Request PDF. Nucleophilic Reactivities of Pyrroles. Available from: [Link]

- Petrini, M., & Palmieri, A. (2020). Synthesis and Practical Applications of 2-(2-nitroalkyl)pyrroles. Organic & Biomolecular Chemistry.

- Thompson, A., et al. (2015). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances.

- D'Mello, S. R., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry.

- Bhardwaj, V., et al. (2021).

- Kimbrough, R. D. (1980). Human health effects of selected pesticides, chloroaniline derivatives. Journal of Environmental Science and Health, Part B.

- Lau, C., et al. (2004). The developmental toxicity of perfluoroalkyl acids and their derivatives. Toxicology and Applied Pharmacology.

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 3. chemimpex.com [chemimpex.com]

- 4. guidechem.com [guidechem.com]

- 5. 1-(2-Chloroethyl)pyrrole | C6H8ClN | CID 12674170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to the Stability and Degradation Pathways of 2-(1-Chloroethyl)-1H-pyrrole

Introduction

2-(1-Chloroethyl)-1H-pyrrole is a substituted pyrrole derivative of significant interest to researchers and drug development professionals. Its structure, featuring a reactive secondary alkyl chloride attached to an aromatic pyrrole ring, makes it a versatile synthetic intermediate. However, this same reactivity profile presents considerable challenges regarding its stability and handling. This guide provides a comprehensive analysis of the factors governing the stability of this compound and delineates its primary degradation pathways. Understanding these characteristics is paramount for its effective use in synthesis, ensuring the integrity of starting materials, and preventing the formation of unwanted impurities in drug development pipelines.

The core of this molecule's reactivity lies in the interplay between the electron-rich, aromatic pyrrole nucleus and the electrophilic side chain. The pyrrole ring is known to be sensitive to strong acids, which can lead to polymerization, while the chloroethyl group is susceptible to nucleophilic attack and elimination reactions, often promoted by bases.[1][2][3] This dual reactivity necessitates careful control of experimental conditions to maintain the compound's integrity.

Chemical Profile and Intrinsic Stability

The stability of this compound is dictated by two key structural features:

-

The Pyrrole Ring: Pyrrole is an aromatic, five-membered heterocycle. The lone pair of electrons on the nitrogen atom participates in the aromatic sextet, which accounts for its aromaticity.[4][5] This delocalization reduces the basicity of the nitrogen, making it a very weak base (pKa of conjugate acid ≈ -3.8), but also renders the N-H proton weakly acidic (pKa ≈ 17.5).[3] The ring is highly susceptible to electrophilic attack, particularly at the C2 position, and is prone to acid-catalyzed polymerization or resinification, especially in the presence of strong mineral acids.[1][2]

-

The 1-Chloroethyl Side Chain: This secondary alkyl halide group is the primary site of degradative reactions. The carbon atom bonded to the chlorine is electrophilic and is a target for nucleophiles. The chlorine atom is a competent leaving group, facilitating both nucleophilic substitution (SN) and elimination (E) reactions.[6] The proximity of the pyrrole ring can influence the reactivity of this side chain through electronic effects.

Due to these features, the compound is inherently reactive and should be handled with care, stored under inert atmosphere, and protected from strong acids, bases, and high temperatures.[7][8]

Major Degradation Pathways

The degradation of this compound can proceed through several distinct chemical pathways, primarily dictated by the reaction conditions such as pH, solvent, and temperature. The two most prominent pathways are nucleophilic substitution and base-catalyzed elimination.

Nucleophilic Substitution (Solvolysis/Hydrolysis)

In the presence of nucleophiles, particularly solvent molecules like water or alcohols (solvolysis), this compound can undergo nucleophilic substitution. The most common example is hydrolysis, where water acts as the nucleophile.

-

Mechanism: The reaction proceeds via an SN1 or SN2 mechanism. Given that it is a secondary alkyl halide, both pathways are possible and compete. The SN1 pathway would involve the formation of a secondary carbocation intermediate, which would then be attacked by water. The SN2 pathway involves a direct backside attack by water on the carbon-chlorine bond. The reaction is significantly influenced by pH and is catalyzed by both acidic and basic conditions.[9]

-

Product: The primary product of hydrolysis is 2-(1-hydroxyethyl)-1H-pyrrole .

-

Influencing Factors: The rate of hydrolysis is highly dependent on temperature; higher temperatures significantly accelerate degradation.[9] The polarity of the solvent also plays a crucial role, with more polar protic solvents favoring the SN1 pathway by stabilizing the potential carbocation intermediate.

Elimination (Dehydrochlorination)

In the presence of a base, this compound is highly susceptible to elimination of hydrogen chloride (HCl) to form an alkene.

-

Mechanism: This reaction typically follows a concerted E2 (bimolecular elimination) mechanism, especially with a strong, non-nucleophilic base.[6] The base abstracts a proton from the carbon adjacent to the pyrrole ring (the β-carbon), while simultaneously, the C-Cl bond breaks and a double bond is formed.[10][11]

-

Product: The product of this elimination reaction is 2-vinyl-1H-pyrrole .

-

Influencing Factors: The strength and steric hindrance of the base are critical. Strong, bulky bases favor the E2 pathway over competing SN2 substitution.[6][12] The reaction is also favored by higher temperatures. According to Zaitsev's rule, elimination reactions tend to produce the more substituted, and therefore more stable, alkene.[10][11]

The following diagram illustrates these two primary degradation pathways.

Caption: Primary degradation pathways of this compound.

Factors Influencing Stability: A Quantitative Overview

The rate and outcome of degradation are highly sensitive to environmental conditions. Researchers must carefully control these parameters to ensure the compound's integrity.

| Parameter | Condition | Primary Degradation Pathway | Consequence | Mitigation Strategy |

| pH | Strongly Acidic (pH < 4) | Ring Polymerization | Formation of insoluble brown resins, loss of aromaticity.[1] | Maintain pH in the neutral to slightly acidic range (pH 5-7). Use buffered solutions. |

| Strongly Basic (pH > 10) | E2 Elimination | Rapid formation of 2-vinyl-1H-pyrrole.[6] | Avoid strong bases. Use non-nucleophilic, hindered bases only when elimination is the desired outcome. | |

| Neutral (pH ≈ 7) | Hydrolysis (SN1/SN2) | Slow conversion to 2-(1-hydroxyethyl)-1H-pyrrole.[9] | Perform aqueous workups at low temperatures (0-5 °C). Minimize contact time with water. | |

| Temperature | Elevated (> 40 °C) | All Pathways Accelerated | Increased rate of decomposition via all mechanisms. | Store at low temperatures (-20 °C to 4 °C). Conduct reactions at the lowest effective temperature. |

| Solvent | Polar Protic (H₂O, MeOH, EtOH) | Nucleophilic Substitution | Increased rate of solvolysis. | Use aprotic solvents (e.g., THF, DCM, Toluene) for storage and reactions where degradation is not desired. |

| Atmosphere | Air / Oxygen | Oxidation / Polymerization | Potential for slow oxidation and darkening of the material upon exposure to air.[3][13] | Store and handle under an inert atmosphere (Nitrogen or Argon). Use freshly distilled/degassed solvents. |

| Light | UV Exposure | Photodegradation (Potential) | Potential for radical-mediated decomposition or polymerization. | Store in amber vials or protect from light. |

Experimental Protocols for Stability Assessment

To empirically determine the stability profile of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions and monitoring its degradation over time using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Forced Degradation Workflow

Sources

- 1. scribd.com [scribd.com]

- 2. quora.com [quora.com]

- 3. Pyrrole - Wikipedia [en.wikipedia.org]

- 4. Heterocyclic compounds part- III(Pyrrole) | PPTX [slideshare.net]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. lookchem.com [lookchem.com]

- 8. 1-(2-CHLOROETHYL)PYRROLE | 77200-24-9 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chembk.com [chembk.com]

The Enduring Legacy of Pyrrole Synthesis: A Technical Guide to Its Discovery and Application

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of organic chemistry and a privileged scaffold in medicinal chemistry and materials science. Its prevalence in vital natural products such as heme, chlorophyll, and vitamin B12, as well as in a multitude of pharmaceuticals, underscores the critical importance of efficient and versatile synthetic routes to its substituted derivatives. This technical guide provides a comprehensive exploration of the discovery and historical development of key substituted pyrrole syntheses, offering in-depth mechanistic insights, field-proven experimental protocols, and a comparative analysis of classical and contemporary methodologies.

The Dawn of Pyrrole Chemistry: Foundational Syntheses

The late 19th century marked a pivotal era for heterocyclic chemistry, with the independent and nearly simultaneous discoveries of several fundamental methods for constructing the pyrrole core. These named reactions, born out of the burgeoning field of synthetic organic chemistry, laid the groundwork for over a century of innovation in the synthesis of these vital compounds.

The Paal-Knorr Synthesis (1884)

In what can be described as a landmark year for pyrrole chemistry, German chemists Carl Paal and Ludwig Knorr independently reported in 1884 a straightforward and highly effective method for synthesizing pyrroles from 1,4-dicarbonyl compounds.[1][2] The Paal-Knorr synthesis involves the condensation of a 1,4-diketone with ammonia or a primary amine, typically under neutral or weakly acidic conditions, to yield the corresponding pyrrole.[1][3]

The operational simplicity and generally high yields of the Paal-Knorr reaction have contributed to its enduring popularity.[4] The addition of a weak acid, such as acetic acid, can accelerate the reaction. However, strongly acidic conditions (pH < 3) can lead to the formation of furan derivatives as the major product.[5]

Mechanism of the Paal-Knorr Synthesis

The mechanism of the Paal-Knorr pyrrole synthesis was a subject of study for many years, with the definitive elucidation provided by V. Amarnath and his coworkers in the early 1990s.[1] Their work demonstrated that the reaction proceeds through the initial formation of a hemiaminal upon the nucleophilic attack of the amine on a protonated carbonyl group of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole intermediate. This ring-closing step is often the rate-determining step. Subsequent dehydration of this cyclic intermediate furnishes the aromatic pyrrole ring.[1][3]

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

Experimental Protocol: Classical Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole

-

Materials: 2,5-Hexanedione, aniline, glacial acetic acid, ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1.0 eq) and aniline (1.05 eq) in glacial acetic acid.

-

Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 2,5-dimethyl-1-phenylpyrrole.

-

The Knorr Pyrrole Synthesis (1884)

Also in 1884, Ludwig Knorr reported another powerful method for the synthesis of substituted pyrroles.[6][7] The Knorr pyrrole synthesis involves the condensation of an α-aminoketone with a β-ketoester or another carbonyl compound with a reactive methylene group.[8][9]

A significant challenge in the Knorr synthesis is the propensity of α-aminoketones to self-condense. To circumvent this, they are typically prepared in situ. A common approach involves the reduction of an α-oximino-β-ketoester with zinc dust in acetic acid.[8]

Mechanism of the Knorr Synthesis

The reaction is catalyzed by zinc and acetic acid and can proceed at room temperature.[8] The in situ generated α-aminoketone condenses with the β-ketoester. The amino group of the α-aminoketone attacks the carbonyl carbon of the β-ketoester, leading to an intermediate that, after dehydration and cyclization, forms the pyrrole ring.

Caption: General workflow for the Knorr Pyrrole Synthesis.

Experimental Protocol: Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")

-

Materials: Ethyl acetoacetate, glacial acetic acid, sodium nitrite, zinc dust.

-

Procedure:

-

Dissolve ethyl acetoacetate (2 eq) in glacial acetic acid in a flask and cool in an ice bath.

-

Slowly add a solution of sodium nitrite (1 eq) in water, maintaining the temperature below 10 °C. This forms ethyl 2-oximinoacetoacetate.

-

To the well-stirred solution, gradually add zinc dust (2 eq). The reaction is exothermic and may require external cooling.

-

After the addition of zinc is complete, stir the mixture at room temperature for several hours or until the reaction is complete as indicated by TLC.

-

Pour the reaction mixture into a large volume of water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol.

-

The Hantzsch Pyrrole Synthesis (1890)

A few years later, in 1890, the German chemist Arthur Hantzsch developed a multicomponent reaction for the synthesis of substituted pyrroles.[10] The Hantzsch pyrrole synthesis involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[11][12] This method is particularly valuable for the synthesis of highly substituted pyrroles.[10]

Mechanism of the Hantzsch Synthesis

The reaction is believed to initiate with the formation of an enamine from the β-ketoester and ammonia or a primary amine.[12] This enamine then acts as a nucleophile, attacking the α-haloketone. There are two proposed pathways for this attack: either at the carbonyl carbon or at the α-carbon in a nucleophilic substitution. Following this initial attack, a series of intramolecular cyclization and dehydration steps lead to the formation of the aromatic pyrrole ring.[11][12]

Caption: Simplified mechanism of the Hantzsch Pyrrole Synthesis.

Experimental Protocol: A Representative Hantzsch Pyrrole Synthesis

-

Materials: Ethyl acetoacetate, chloroacetone, aqueous ammonia, ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) and chloroacetone (1.0 eq) in ethanol.

-

Add an excess of aqueous ammonia (e.g., 5 eq) to the solution.

-

Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

-

After cooling, remove the ethanol under reduced pressure.

-

Partition the residue between water and an organic solvent like diethyl ether.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

-

Purify the crude product by column chromatography on silica gel.

-

A Mid-20th Century Innovation: The Clauson-Kaas Synthesis

The landscape of pyrrole synthesis saw another significant advancement in the mid-20th century with the work of Danish chemist Niels Clauson-Kaas.

The Clauson-Kaas Pyrrole Synthesis (1952)

In 1952, Clauson-Kaas and his collaborator Z. Tyle reported a method for synthesizing N-substituted pyrroles by reacting 2,5-dialkoxytetrahydrofurans with primary amines in the presence of an acid catalyst, typically acetic acid.[1][13] This reaction provides a convenient route to N-substituted pyrroles that are unsubstituted at the carbon atoms of the ring.

Mechanism of the Clauson-Kaas Synthesis

The reaction proceeds via an acid-catalyzed hydrolysis of the 2,5-dialkoxytetrahydrofuran to generate a 1,4-dicarbonyl compound in situ. This intermediate then undergoes a condensation reaction with the primary amine, following a pathway similar to the Paal-Knorr synthesis, to yield the N-substituted pyrrole.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)-1H-pyrrole

-

Materials: 4-Bromoaniline, 2,5-dimethoxytetrahydrofuran, glacial acetic acid, dichloromethane.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.2 eq), and glacial acetic acid.

-

Heat the reaction mixture at reflux (approximately 118 °C) for 2 hours.[9]

-

Monitor the reaction progress by TLC.

-

After cooling to room temperature, add water to the reaction mixture.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[9]

-

The crude product can be further purified by column chromatography if necessary.

-

Comparative Analysis of Classical Pyrrole Syntheses

The choice of a synthetic method depends on several factors, including the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups to the reaction conditions.

| Synthesis Method | Starting Materials | Key Features & Limitations | Typical Yields (%) |

| Paal-Knorr | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Operationally simple, generally high yields. Preparation of unsymmetrical 1,4-dicarbonyls can be challenging.[5] | 60-98[3] |

| Knorr | α-Aminoketones, β-Ketoesters | Versatile for polysubstituted pyrroles. α-Aminoketones are unstable and must be generated in situ.[8] | 45-60 |

| Hantzsch | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Multicomponent reaction, good for highly substituted pyrroles. Yields can be moderate.[10] | 30-60[10] |

| Clauson-Kaas | 2,5-Dialkoxytetrahydrofurans, Primary amines | Good for N-substituted, C-unsubstituted pyrroles. Requires acidic conditions and heating.[13] | 89-94[13] |

The Modern Era of Pyrrole Synthesis

While the classical methods remain highly relevant, contemporary research has focused on developing more efficient, sustainable, and versatile strategies for pyrrole synthesis. These modern approaches often leverage catalysis and novel reaction conditions to expand the scope and improve the green credentials of pyrrole synthesis.

Green Chemistry Approaches

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods.[11][14] This includes the use of greener solvents like water, solvent-free conditions, and energy-efficient activation methods.[14]

-